molecular formula C8H9IZn B3257088 1,3-dimethylbenzene-2-ide;iodozinc(1+) CAS No. 282727-21-3

1,3-dimethylbenzene-2-ide;iodozinc(1+)

Cat. No.: B3257088
CAS No.: 282727-21-3
M. Wt: 297.4 g/mol
InChI Key: ICFSRUQUABCSLN-UHFFFAOYSA-M
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Description

1,3-Dimethylbenzene-2-ide;iodozinc(1+) is an organozinc compound that features a benzene ring substituted with two methyl groups and an iodozinc moiety

Scientific Research Applications

1,3-Dimethylbenzene-2-ide;iodozinc(1+) has several scientific research applications, including:

    Medicine: Investigated for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3 . The hazard statements include H225, H302, H319, H335, H351 . Precautionary statements include P210, P280, P301 + P312 + P330, P305 + P351 + P338, P370 + P378, P403 + P235 .

Future Directions

While specific future directions for 2 6-Dimethylphenylzinc iodide 0.5M are not mentioned in the search results, its role in biomedical exploration and organic synthesis suggests it will continue to be a valuable tool in these fields .

Mechanism of Action

Target of Action

2,6-Dimethylphenylzinc iodide 0.5M is an organozinc reagent . The primary targets of this compound are organic substrates in chemical reactions . It plays a crucial role in the synthesis of various organic compounds .

Mode of Action

The compound interacts with its targets through a process known as transmetallation, where it transfers its zinc atom to the organic substrate . This results in the formation of new carbon-zinc bonds, facilitating the synthesis of complex organic molecules .

Biochemical Pathways

The exact biochemical pathways affected by 2,6-Dimethylphenylzinc iodide 0.5M are dependent on the specific reaction it is used in . It is known to be involved in various organic synthesis reactions, including negishi coupling and other cross-coupling reactions .

Pharmacokinetics

As a reagent used in chemical synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,6-Dimethylphenylzinc iodide 0Its bioavailability would depend on the specific context of its use .

Result of Action

The result of the action of 2,6-Dimethylphenylzinc iodide 0.5M is the formation of new organic compounds . It enables the formation of carbon-zinc bonds, which are key intermediates in many organic synthesis reactions .

Action Environment

The action of 2,6-Dimethylphenylzinc iodide 0.5M can be influenced by various environmental factors. For instance, it is typically stored at 2-8°C to maintain its stability . Furthermore, the compound’s efficacy can be affected by the presence of other reagents, the pH of the solution, and the temperature of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbenzene-2-ide;iodozinc(1+) can be synthesized through the reaction of 1,3-dimethylbenzene with zinc iodide in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve moderate temperatures and extended reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,3-dimethylbenzene-2-ide;iodozinc(1+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbenzene-2-ide;iodozinc(1+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield the corresponding hydrocarbon or reduced zinc species.

    Substitution: The iodozinc moiety can be substituted with other nucleophiles, leading to the formation of new carbon-zinc bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like organolithium or organomagnesium compounds are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Hydrocarbons or reduced zinc species.

    Substitution: New organozinc compounds with different substituents.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2,3-dimethylbenzene: Similar structure but lacks the zinc moiety.

    2,4-Dimethylphenylzinc iodide: Another organozinc compound with different substitution patterns on the benzene ring.

Uniqueness

1,3-Dimethylbenzene-2-ide;iodozinc(1+) is unique due to its specific substitution pattern and the presence of both methyl groups and an iodozinc moiety

Properties

IUPAC Name

1,3-dimethylbenzene-2-ide;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFSRUQUABCSLN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C(=CC=C1)C.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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